1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid
Overview
Description
1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C8H8FN3O2 and a molecular weight of 197.17 g/mol This compound is characterized by the presence of a fluoropyrimidine moiety attached to an azetidine ring, which is further substituted with a carboxylic acid group
Preparation Methods
The synthesis of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Fluorination of Pyrimidine:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting
Biological Activity
1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid (CAS Number: 1289387-13-8) is a synthetic organic compound notable for its potential biological activities. With a molecular formula of C8H8FN3O2 and a molecular weight of 197.17 g/mol, this compound has garnered attention in medicinal chemistry for its applications in the synthesis of biologically active molecules and its interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including the fluorination of pyrimidine and the formation of the azetidine ring through cyclization reactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are crucial for modifying its structure to enhance biological activity .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that modifications in the structure can lead to varying degrees of cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma). The presence of functional groups and their positions on the molecular structure play a critical role in determining the efficacy against cancer cells .
In a comparative study, various derivatives were tested for their anticancer activity, revealing that certain substitutions could enhance potency while maintaining low cytotoxicity towards non-cancerous cells. For instance, compounds with specific aromatic substitutions demonstrated improved activity against A549 cells, reducing cell viability significantly compared to untreated controls .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against multidrug-resistant pathogens. In vitro studies demonstrated effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The biological activity was assessed through minimum inhibitory concentration (MIC) tests, showcasing promising results that highlight its potential as a lead compound in developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with nucleic acids and proteins. The fluoropyrimidine moiety is particularly significant as it may inhibit key enzymes involved in nucleic acid synthesis or function, leading to disrupted cellular processes in cancerous or pathogenic cells .
Data Summary
Property | Value |
---|---|
Molecular Formula | C8H8FN3O2 |
Molecular Weight | 197.17 g/mol |
CAS Number | 1289387-13-8 |
Anticancer Activity | Significant against A549 cells |
Antimicrobial Activity | Effective against MRSA |
Case Studies
- Anticancer Study : A study involving several derivatives showed that specific substitutions on the azetidine ring led to enhanced anticancer activity. Compounds with halogenated phenyl groups exhibited reduced viability in A549 cells by up to 64% compared to controls .
- Antimicrobial Evaluation : In another study, derivatives were screened against various resistant bacterial strains, revealing substantial activity against MRSA with MIC values indicating effectiveness at low concentrations .
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O2/c9-6-1-10-8(11-2-6)12-3-5(4-12)7(13)14/h1-2,5H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWQJGFDOQLIQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733666 | |
Record name | 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-13-8 | |
Record name | 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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